![molecular formula C12H22O2Si2 B14737906 [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) CAS No. 5015-83-8](/img/structure/B14737906.png)
[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4-Phenylenebis(methylene)]bis(dimethylsilanol): is an organosilicon compound with the molecular formula C₁₂H₂₂O₂Si₂ It is characterized by the presence of two dimethylsilanol groups attached to a 1,4-phenylenebis(methylene) backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) typically involves the reaction of 1,4-bis(chloromethyl)benzene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by dimethylsilanol groups. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) can undergo oxidation reactions, where the silanol groups are converted to silanones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The silanol groups can participate in substitution reactions with various electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or THF.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products:
Oxidation: Silanones
Reduction: Silane derivatives
Substitution: New organosilicon compounds with modified functional groups
Applications De Recherche Scientifique
Chemistry:
Catalysis: [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) is used as a precursor for the synthesis of organosilicon catalysts, which are employed in various organic transformations.
Materials Science: The compound is utilized in the preparation of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Biology and Medicine:
Drug Delivery: Research is being conducted on the use of organosilicon compounds, including [1,4-Phenylenebis(methylene)]bis(dimethylsilanol), as carriers for drug delivery systems due to their biocompatibility and stability.
Biomedical Imaging: The compound is explored for its potential use in biomedical imaging techniques, such as magnetic resonance imaging (MRI), due to its unique chemical properties.
Industry:
Electronics: The compound is used in the fabrication of silicon-based electronic components, including semiconductors and insulators.
Coatings: It is employed in the development of advanced coatings with enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s stability and reactivity in various chemical reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, leading to the formation of new organosilicon compounds with diverse functional groups.
Comparaison Avec Des Composés Similaires
[1,4-Phenylenebis(methylene)]bis(trimethylsilane): This compound is similar in structure but has trimethylsilane groups instead of dimethylsilanol groups. It is less reactive due to the absence of hydroxyl groups.
[1,4-Phenylenebis(methylene)]bis(dimethylsilane): This compound lacks the hydroxyl groups present in [1,4-Phenylenebis(methylene)]bis(dimethylsilanol), making it less versatile in chemical reactions.
Uniqueness: [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) is unique due to the presence of silanol groups, which enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, and industry. The hydroxyl groups allow for further functionalization, making it a valuable intermediate in the synthesis of more complex organosilicon compounds.
Propriétés
Numéro CAS |
5015-83-8 |
|---|---|
Formule moléculaire |
C12H22O2Si2 |
Poids moléculaire |
254.47 g/mol |
Nom IUPAC |
hydroxy-[[4-[[hydroxy(dimethyl)silyl]methyl]phenyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,13)9-11-5-7-12(8-6-11)10-16(3,4)14/h5-8,13-14H,9-10H2,1-4H3 |
Clé InChI |
PXQMJVBDKCIBGC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC1=CC=C(C=C1)C[Si](C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



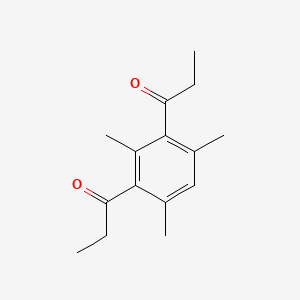

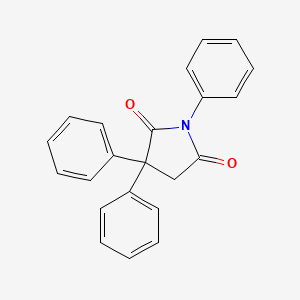
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
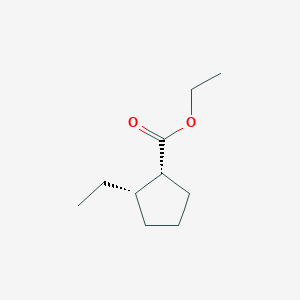


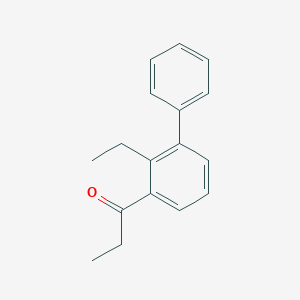
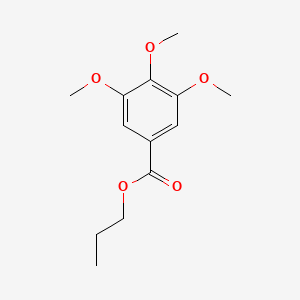
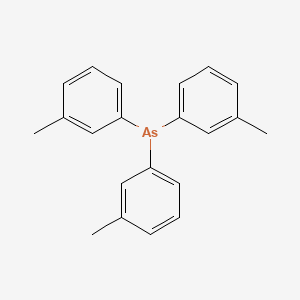

![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
